A Comprehensive Technical Guide to 2-Bromo-4-(difluoromethyl)-1-iodobenzene: A Versatile Building Block for Advanced Chemical Synthesis
A Comprehensive Technical Guide to 2-Bromo-4-(difluoromethyl)-1-iodobenzene: A Versatile Building Block for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unlocking Synthetic Potential with a Polysubstituted Aromatic Scaffold
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic design of molecular building blocks is paramount. 2-Bromo-4-(difluoromethyl)-1-iodobenzene emerges as a compound of significant interest, offering a unique combination of reactive sites and a functional group of increasing importance in medicinal chemistry. This technical guide provides an in-depth exploration of this versatile reagent, from its fundamental properties to its synthetic utility and potential applications, empowering researchers to leverage its full potential in their scientific endeavors.
The strategic placement of three distinct functional groups—a bromine atom, a difluoromethyl group, and an iodine atom—on a benzene ring provides a powerful platform for sequential and site-selective chemical modifications. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions is a cornerstone of its synthetic utility, allowing for the stepwise introduction of diverse molecular fragments.[1] Furthermore, the difluoromethyl (CHF2) group has garnered considerable attention as a bioisostere of hydroxyl, thiol, and amide functionalities, capable of modulating the physicochemical properties of bioactive molecules to enhance their efficacy and pharmacokinetic profiles.[2]
This guide will delve into the core aspects of 2-Bromo-4-(difluoromethyl)-1-iodobenzene, offering a blend of theoretical understanding and practical insights to facilitate its effective application in the laboratory.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application. The following table summarizes the key physicochemical data for 2-Bromo-4-(difluoromethyl)-1-iodobenzene.
| Property | Value | Source |
| CAS Number | 1261642-33-4 | |
| Molecular Formula | C7H4BrF2I | |
| Molecular Weight | 332.91 g/mol | |
| Physical Form | Solid-Low Melt | |
| Purity | ≥95% | |
| InChI Code | 1S/C7H4BrF2I/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7H | |
| InChI Key | VLLBUFHDSYSDBQ-UHFFFAOYSA-N | |
| Storage Temperature | Ambient Temperature |
Note on Spectroscopic Data: While specific, publicly available spectra for 2-Bromo-4-(difluoromethyl)-1-iodobenzene are scarce, the expected NMR signals can be predicted based on the analysis of structurally similar compounds. For instance, the 1H NMR spectrum of the related compound 4-Bromo-2-fluoro-1-iodobenzene shows distinct aromatic proton signals.[3] For our target molecule, one would expect to see a characteristic triplet for the proton of the difluoromethyl group with coupling to the two fluorine atoms, and distinct signals for the aromatic protons, with coupling patterns influenced by the bromine, iodine, and difluoromethyl substituents. The 19F NMR would show a doublet corresponding to the CHF2 group.
Synthesis of 2-Bromo-4-(difluoromethyl)-1-iodobenzene: A Plausible Synthetic Approach
The proposed synthesis commences with a commercially available starting material, 2-bromo-4-iodobenzaldehyde, and proceeds through a key deoxofluorination step to introduce the difluoromethyl group.
Figure 1: Proposed synthetic workflow for 2-Bromo-4-(difluoromethyl)-1-iodobenzene.
Experimental Protocol: Proposed Synthesis
Step 1: Deoxofluorination of 2-Bromo-4-iodobenzaldehyde
This protocol is based on the well-established use of diethylaminosulfur trifluoride (DAST) or its less hazardous analogues like Deoxo-Fluor® for the conversion of aldehydes to difluoromethyl groups.
-
Materials:
-
2-Bromo-4-iodobenzaldehyde (1.0 eq)[4]
-
Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromo-4-iodobenzaldehyde in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DAST or Deoxo-Fluor® to the stirred solution via the dropping funnel. Caution: DAST and its analogues are moisture-sensitive and can release HF upon contact with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO3 solution to neutralize any remaining acidic byproducts.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Bromo-4-(difluoromethyl)-1-iodobenzene.
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Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Bromo-4-(difluoromethyl)-1-iodobenzene lies in the differential reactivity of its carbon-halogen bonds. The C-I bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This chemoselectivity allows for the sequential functionalization of the aromatic ring, making it an invaluable tool for the construction of complex molecular architectures.
Figure 2: Logical workflow for the sequential functionalization of 2-Bromo-4-(difluoromethyl)-1-iodobenzene.
Exemplary Transformation: Sequential Suzuki-Miyaura Cross-Coupling
The following protocol illustrates how 2-Bromo-4-(difluoromethyl)-1-iodobenzene can be used in a sequential Suzuki-Miyaura cross-coupling reaction to synthesize an unsymmetrical biaryl compound.
-
Part A: Selective Coupling at the C-I Bond
-
Materials:
-
2-Bromo-4-(difluoromethyl)-1-iodobenzene (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh3)4 (0.03 eq)
-
2M aqueous sodium carbonate (Na2CO3) solution (2.0 eq)
-
Toluene and Ethanol (e.g., 3:1 mixture)
-
-
Procedure:
-
To a Schlenk flask, add 2-Bromo-4-(difluoromethyl)-1-iodobenzene, the arylboronic acid, and Pd(PPh3)4.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture and the Na2CO3 solution.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the mono-arylated intermediate.
-
-
-
Part B: Coupling at the C-Br Bond
-
Materials:
-
Mono-arylated intermediate from Part A (1.0 eq)
-
Second, different arylboronic acid (1.2 eq)
-
Pd(dppf)Cl2 (0.05 eq)
-
Potassium phosphate (K3PO4) (2.5 eq)
-
Dioxane and water (e.g., 4:1 mixture)
-
-
Procedure:
-
Follow the same setup procedure as in Part A, using the mono-arylated intermediate, the second arylboronic acid, Pd(dppf)Cl2, and K3PO4.
-
Heat the reaction mixture to a higher temperature, typically 100-110 °C, and stir until the reaction is complete.
-
Follow the same workup and purification procedure as in Part A to isolate the final unsymmetrical biaryl product.
-
-
Applications in Drug Discovery and Materials Science
The unique structural features of 2-Bromo-4-(difluoromethyl)-1-iodobenzene make it a highly attractive building block for the synthesis of novel compounds in drug discovery and materials science.
-
Medicinal Chemistry: The difluoromethyl group is a valuable pharmacophore that can act as a lipophilic hydrogen bond donor, mimicking the interactions of hydroxyl or thiol groups with biological targets.[5] Its incorporation can lead to improved metabolic stability and enhanced binding affinity. The bromo-iodo-benzene core allows for the construction of complex scaffolds that are often found in kinase inhibitors, GPCR modulators, and other therapeutic agents. The ability to perform sequential cross-coupling reactions enables the efficient generation of diverse compound libraries for high-throughput screening.
-
Materials Science: The rigid aromatic core and the potential for extensive functionalization make 2-Bromo-4-(difluoromethyl)-1-iodobenzene a promising precursor for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of various aryl and heteroaryl substituents via cross-coupling can be used to tune the electronic and photophysical properties of the resulting materials.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-Bromo-4-(difluoromethyl)-1-iodobenzene is not widely available, the safety precautions can be inferred from data on structurally similar compounds such as 1-bromo-4-iodobenzene and other halogenated aromatics.[6]
-
Hazard Statements (Inferred):
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Conclusion: A Strategic Asset for Chemical Innovation
2-Bromo-4-(difluoromethyl)-1-iodobenzene stands as a testament to the power of rational molecular design in modern chemical synthesis. Its trifunctional nature, characterized by the orthogonal reactivity of its halogen atoms and the presence of the medicinally relevant difluoromethyl group, provides a versatile platform for the construction of complex and high-value molecules. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, its strategic utility in sequential reactions, and its potential applications. By understanding and applying the principles outlined herein, researchers, scientists, and drug development professionals can effectively harness the synthetic potential of this unique building block to drive innovation in their respective fields.
References
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- Selmi Higashi, E. (2023). Innovative Developments in the field of Difluoromethylation Chemistry. Queen Mary University of London.
- Ji, Y., Pleixats, R., Gimbert-Suriñach, C., & Adelina, C. (2026).
- Meanwell, N. A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7134-7185.
- Mague, J. T., & Pascal, R. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5678.
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European Patent Office. EP 3207009 B1 - PROCESS FOR THE PREPARATION OF HALO-SUBSTITUTED BENZENES. [Link]
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ResearchGate. Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. [Link]
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- Hartwig, J. F., & Shaughnessy, K. H. (2012). Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 134(4), 1836-1839.
- Yokoyama, Y., & Mochida, T. (1997). SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE OF COPPER POWDER. Heterocycles, 46, 223-226.
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The Royal Society of Chemistry. Synthesis of Dibenzothiophene-based Host Materials with Dimesitylborane Substituent and Their Green PHOLED Performances. [Link]
- Pérez-Lorenzo, M., & Corma, A. (2020). Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings. ChemRxiv.
- Google Patents. EP 3845540 A1 - INTERMEDIATES FOR THE SYNTHESIS OF BENZOXAZEPIN COMPOUNDS.
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